molecular formula C8H6FNO3 B8026094 2-Fluoro-3-methyl-5-nitrobenzaldehyde

2-Fluoro-3-methyl-5-nitrobenzaldehyde

Cat. No.: B8026094
M. Wt: 183.14 g/mol
InChI Key: LNNWMBXTZOPMDG-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-nitrobenzaldehyde (CAS: 1803736-34-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆FNO₃ and a molar mass of 183.11 g/mol. It features a benzaldehyde backbone substituted with fluorine at position 2, a methyl group at position 3, and a nitro group at position 5. This compound is available in 96% purity and is marketed as a fluorinated building block in organic synthesis, particularly for constructing heterocycles or pharmaceuticals .

Properties

IUPAC Name

2-fluoro-3-methyl-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5-2-7(10(12)13)3-6(4-11)8(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNWMBXTZOPMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₇H₅FNO₃
  • Molecular Weight : 173.12 g/mol
  • CAS Number : 586-50-7

The compound features a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position of a benzaldehyde structure, contributing to its unique reactivity and utility in synthesis.

Synthesis of Pharmaceuticals

2-Fluoro-3-methyl-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. For instance, it has been used to synthesize compounds that exhibit significant anticancer properties against various cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells .

Organic Synthesis

The compound is utilized in several organic synthesis reactions:

  • Aldol Reactions : It participates in aldol-type reactions leading to the formation of polysubstituted aromatic compounds. For example, its reaction with methyl 4-phenyl-3-oxobutanoate has been reported to yield complex naphthol derivatives .

Material Science

In material science, this compound is employed in the development of functionalized polymers and dyes. Its ability to undergo nucleophilic substitution reactions allows for the creation of new materials with tailored properties for specific applications .

Case Studies

Study Findings
Anticancer Activity A study demonstrated that derivatives of this compound showed IC₅₀ values as low as 1.46 μM against lung cancer cells .
Synthesis Methodology A novel synthetic route involving this compound was developed for creating complex polycyclic structures, showcasing its versatility as a building block .
Reactivity Studies Research indicated that the presence of the nitro group significantly enhances electrophilicity, facilitating nucleophilic attack and subsequent transformations .

Mechanism of Action

The mechanism by which 2-fluoro-3-methyl-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers and Analogues

The table below compares key properties of 2-Fluoro-3-methyl-5-nitrobenzaldehyde with its positional isomers and functional analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Positions) Purity Key Properties/Applications
This compound 1803736-34-6 C₈H₆FNO₃ 183.11 2-F, 3-CH₃, 5-NO₂ 96% Fluorinated building block; used in nucleophilic substitutions
3-Fluoro-5-nitrobenzaldehyde 108159-96-2 C₇H₄FNO₃ 169.10 3-F, 5-NO₂ >97% High-purity reagent; limited steric hindrance
4-Fluoro-2-nitrobenzaldehyde 2923-96-8 C₇H₄FNO₃ 169.10 4-F, 2-NO₂ - Requires cold storage (0–6°C); nitro group at ortho position
3-Fluoro-2-hydroxy-5-nitrobenzaldehyde 2923-99-1 C₇H₄FNO₄ 185.11 3-F, 2-OH, 5-NO₂ - Hydroxyl group enhances polarity and hydrogen-bonding potential
5-Fluoro-2-methyl-3-nitrobenzoic acid 14027-75-9 C₈H₆FNO₄ 199.14 2-CH₃, 3-NO₂, 5-F - Carboxylic acid derivative; high structural similarity (0.94) to target compound

Key Differences and Implications

However, it may enhance stability against metabolic degradation in pharmaceutical intermediates . The nitro group at position 5 (para to the aldehyde) in the target compound strongly deactivates the ring, directing further substitutions to meta positions. In contrast, 4-Fluoro-2-nitrobenzaldehyde has nitro at position 2 (ortho to aldehyde), which may lead to different regioselectivity in reactions .

Functional Group Variations: Aldehyde vs. Carboxylic Acid: 5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 14027-75-9) shares a similar substitution pattern but replaces the aldehyde with a carboxylic acid. Hydroxyl vs. Methyl: 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde (CAS 2923-99-1) replaces the methyl group with a hydroxyl group, significantly increasing solubility in polar solvents but reducing lipophilicity .

Physical Properties: The target compound’s higher molar mass (183.11 g/mol vs. 169.10 g/mol for isomers) reflects the methyl group’s contribution, which also increases hydrophobicity.

Biological Activity

2-Fluoro-3-methyl-5-nitrobenzaldehyde (CAS No. 96516-29-9) is an organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

  • Molecular Formula : C8_8H6_6FNO2_2
  • Molecular Weight : 171.11 g/mol
  • Appearance : Yellow crystalline or powdery substance
  • Solubility : Soluble in organic solvents

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins involved in metabolic pathways, particularly in cancer cells. The compound's nitro group can participate in redox reactions, while the aldehyde moiety can form covalent bonds with nucleophiles, modulating enzyme activities and influencing biochemical pathways. This dual functionality allows it to exert significant effects on cellular processes, particularly those related to cancer metabolism and antibacterial activity .

Biological Activity Overview

  • Antibacterial Properties :
    • Research indicates that compounds with similar structures exhibit antibacterial activity against various pathogens. For instance, fluorinated imines and hydrazones have shown significant potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 5.6 µM against specific bacterial targets .
  • Anticancer Potential :
    • The compound interacts with enzymes involved in cancer cell metabolism, potentially inhibiting tumor growth. Its mechanism may involve the disruption of metabolic pathways essential for cancer cell survival.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities based on the positioning of functional groups:

Compound NameStructure FeaturesBiological Activity
3-Fluoro-4-nitrobenzaldehydeFluorine and nitro groupsModerate antibacterial activity
4-Fluoro-3-nitrobenzaldehydeDifferent fluorine positionAnticancer properties noted
2-Fluoro-5-nitrobenzaldehydeSimilar nitro groupEnhanced interaction with metabolic enzymes

This table highlights how slight variations in molecular structure can lead to significant differences in biological activity.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds, including derivatives of this compound. The results indicated strong antibacterial activity against E. coli and S. aureus, suggesting that the presence of the fluorine atom enhances the compound's ability to penetrate bacterial membranes .

Anticancer Mechanisms

Another research effort focused on the compound's role in inhibiting key metabolic enzymes in cancer cells. The findings demonstrated that this compound could significantly reduce the activity of enzymes critical for fatty acid synthesis, which is often upregulated in cancerous tissues .

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